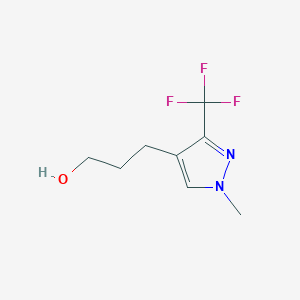

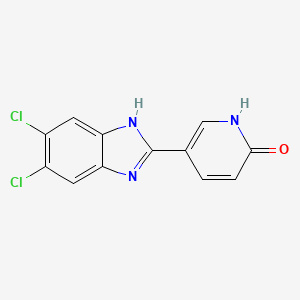

![molecular formula C25H22N2O5S B2755833 methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1005055-78-6](/img/structure/B2755833.png)

methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C27H24N2O5S . It is a complex organic compound that falls under the category of heterocyclic compounds .

Synthesis Analysis

The compound can be synthesized via diastereoselective thermal [3+2] cycloaddition reactions of a nitrone possessing an amide functional group as a hydrogen bond donor/acceptor . The cycloaddition reaction proceeds in a highly diastereoselective manner leading to novel pyrrolo[3,4-d]isoxazolidines with good yields . The presence of an amide functionality at the phenyl moiety of the nitrone can influence the diastereomeric ratio in the cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrrolo[3,4-d]isoxazol ring and a thiophene ring, both of which are fused to a carboxylate group .Chemical Reactions Analysis

The compound is involved in [3+2] cycloaddition reactions, which are widely used to generate five-membered and/or fused heterocyclic rings . Nitrones, which are the most widely studied allyl anion-type 1,3-dipoles, are precursors of versatile intermediate adducts possessing an isoxazolidine ring system .Physical And Chemical Properties Analysis

The compound has a molecular weight of 488.555 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

Inhibitor of MDM2–p53 and MDMX–p53 Protein–Protein Interactions

This compound has been identified as an inhibitor of the MDM2–p53 and MDMX–p53 protein–protein interactions . These interactions play a crucial role in the regulation of the p53 pathway, which is often dysregulated in cancer. Therefore, this compound could potentially be used in cancer research and treatment .

Crystal Structure Analysis

The crystal structure of similar compounds has been studied . Understanding the crystal structure of a compound is important for predicting its physical and chemical properties. This information can be useful in various fields, including materials science, pharmaceuticals, and chemical engineering .

Alkylation Studies

The compound’s alkylation with methyl bromoacetate has been studied . Alkylation is a process in which an alkyl group is transferred from one molecule to another. It’s a fundamental reaction in organic chemistry with wide-ranging applications, including the production of pharmaceuticals and polymers .

Interaction with N-Nucleophiles, Amines, and Hydrazines

The compound’s interaction with N-nucleophiles, amines, and hydrazines has been explored . These interactions are important in many chemical reactions and processes, including the synthesis of new compounds and materials .

Synthesis of Dioxo Derivatives

The compound has been involved in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .

Potential Use in the Development of Novel Crystalline Polymorphs

Although not directly related to the compound , similar compounds have been used in the development of novel crystalline polymorphs . Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in the pharmaceutical industry .

特性

IUPAC Name |

methyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-14-15(2)33-24(18(14)25(30)31-3)26-22(28)19-20(16-10-6-4-7-11-16)27(32-21(19)23(26)29)17-12-8-5-9-13-17/h4-13,19-21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAPQYUNVFBIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)

![N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755760.png)

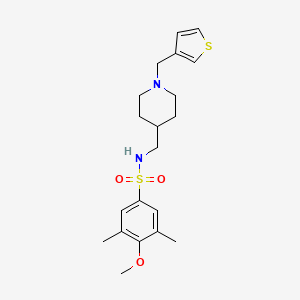

![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)

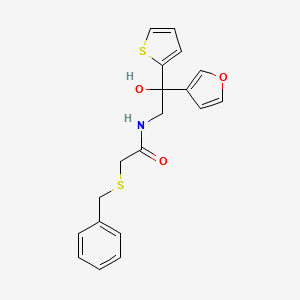

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)

![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)

![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)